

ALG-097558 preclinical data summary

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Compound of Interest		
Compound Name:	ALG-097558	
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A Technical Summary of Preclinical Data for ALG-097558

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the publicly available preclinical data for **ALG-097558**, an investigational oral pan-coronavirus 3CL protease inhibitor developed by Aligos Therapeutics in collaboration with KU Leuven. **ALG-097558** is designed for the treatment and prevention of COVID-19 without the need for ritonavir boosting[1][2][3].

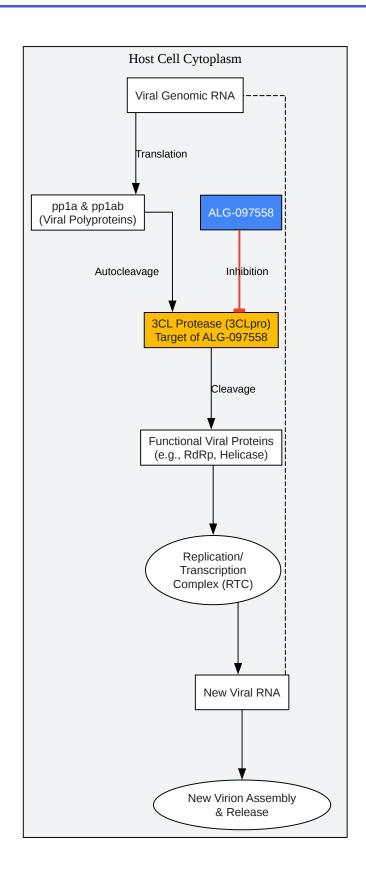
Mechanism of Action

ALG-097558 is an orally available, reversible covalent inhibitor of the main viral protease of coronaviruses, the 3-chymotrypsin-like protease (3CLpro)[4][5]. This cysteine protease is essential for viral replication, as it is responsible for cleaving the viral polyproteins into functional proteins[4][5]. By inhibiting 3CLpro, **ALG-097558** blocks the viral replication cycle[5]. Its target site is highly conserved across coronaviruses, suggesting a high barrier to resistance and broad activity[1][6][7].

Signaling Pathway: Inhibition of Viral Polyprotein Processing

The diagram below illustrates the role of 3CLpro in the coronavirus replication cycle and the mechanism of inhibition by **ALG-097558**.





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Caption: Mechanism of 3CL protease inhibition by ALG-097558.



Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for ALG-097558.

Table 1: In Vitro Enzymatic and Antiviral Activity

Assay Type	Target / Virus	Metric	Value (nM)	Notes
Enzymatic Assay	SARS-CoV-2 3CLpro (Wuhan)	IC50	0.22 - 0.27	Potent direct inhibition of the viral protease[8] [9].
Enzymatic Assay	SARS-CoV-2 3CLpro	Ki	0.074	High binding affinity to the target enzyme[9].
Cell-Based Assay	SARS-CoV-2 (Various Variants)	EC50	7 - 13	Potent antiviral activity against multiple circulating variants[9].
Cell-Based Assay	SARS-CoV-1	EC50	22	Demonstrates activity against other related coronaviruses[9].
Cell-Based Assay	MERS-CoV	EC50	5	Demonstrates activity against other related coronaviruses[9].
Cell-Based Assay	Human Airway Epithelium Cells	EC99.9	5.3	Without 40% human serum[2] [10].
Cell-Based Assay	Human Airway Epithelium Cells	EC99.9	54	With 40% human serum[2][10].

Table 2: Comparative In Vitro Potency



Comparison	SARS-CoV-2 Variant(s)	Fold Improvement vs. Nirmatrelvir	Source(s)
Cell-Based Potency	Omicron	10-fold	Significant improvement in potency against a key variant of concern[1] [6][7].
Cell-Based Potency	Omicron Subvariants	3 to 9-fold	Maintained superior activity against newer subvariants[8].
Cell-Based Potency	Multiple Variants	9 to 20-fold	Broadly superior potency demonstrated across a range of variants[1][3][6][7].

Table 3: In Vivo Efficacy in SARS-CoV-2 Hamster Model

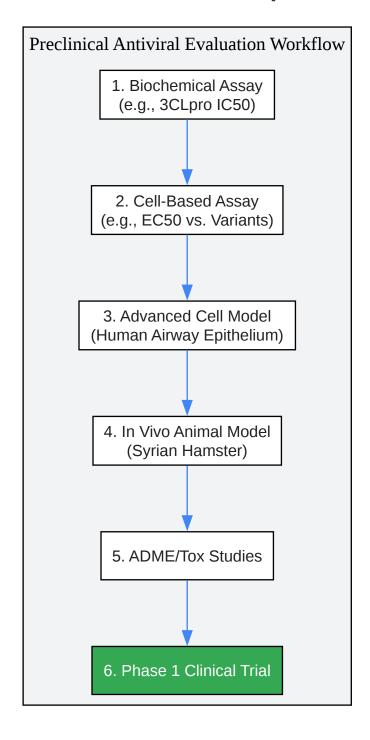
Dose of ALG- 097558 (Oral)	Dosing Regimen	Outcome	Source(s)
2.5, 8.3, 25 mg/kg	Therapeutic (initiated 24h post-infection)	Significant reduction in viral RNA and infectious virus titers in lung tissue; improved lung histology[9].	Efficient reduction of viral replication demonstrated with a therapeutic dosing regimen at low oral doses[2].
2.5 mg/kg (suboptimal)	Combination with GS- 441524 (Remdesivir parent)	Greater reduction in lung infectious virus titer than either monotherapy (5.7 Log10 reduction)[9] [11].	Additive antiviral effect observed[11].
75 mg/kg	Monotherapy	6.7 Log ₁₀ reduction in infectious virus titer in the lung[11].	



Experimental Protocols

While detailed, step-by-step protocols are proprietary, the available literature describes the models and general methodologies used to generate the preclinical data.

General Workflow for Antiviral Compound Evaluation





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Caption: A typical workflow for preclinical antiviral drug discovery.

- 1. Biochemical and Cellular Assays
- Objective: To determine the direct inhibitory activity against the 3CLpro enzyme and the antiviral potency in cell culture.
- Methodology Summary:
 - Enzymatic Assays: The inhibitory activity of ALG-097558 was measured against purified SARS-CoV-2 3CLpro to determine IC₅₀ and K₁ values[8][9].
 - Cell-Based Assays: Various cell lines, including VeroE6, A549-ACE2-TMPRSS2, HeLa, and Huh-7, were infected with different SARS-CoV-2 variants or other coronaviruses[10] [11]. The concentration of ALG-097558 required to inhibit viral replication by 50% (EC50) was then determined. For some experiments, a P-glycoprotein inhibitor was used to ensure compound entry into cells[10][11]. Cytotoxicity was assessed to ensure antiviral effects were not due to cell death[11].
 - Human Airway Epithelium Cultures: To model the primary site of infection more closely,
 ALG-097558 was tested in air-liquid interface (ALI) cultures of human airway epithelium cells. Efficacy was measured with and without the presence of 40% human serum to assess the impact of protein binding[2][10].

2. In Vivo Efficacy Model

- Objective: To evaluate the antiviral efficacy of orally administered ALG-097558 in a living organism.
- Methodology Summary:
 - Animal Model: The Syrian golden hamster model of SARS-CoV-2 infection was used[2][4]
 [9]. This model is well-established and recapitulates aspects of human COVID-19 lung pathology.



- Dosing: Hamsters were infected intranasally with SARS-CoV-2. A therapeutic dosing regimen was employed, with oral administration of ALG-097558 initiated 24 hours after infection[9][11].
- Endpoints: Efficacy was assessed by measuring the reduction in viral RNA and infectious virus titers in lung tissue at specific time points post-infection (e.g., 96 hours)[9][11]. Lung histology was also evaluated to assess the reduction in virus-induced pathology[9].

3. ADME and Safety Profile

- Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a preliminary safety profile.
- Methodology Summary: The ADME profile was characterized to predict human pharmacokinetics and establish a potential dosing regimen (predicted as 370-600 mg twice-daily) without the need for a booster like ritonavir[2]. The compound was found to be selective for the viral 3CLpro, with no off-target activity against human Cathepsin L or Human Rhinovirus protease[9][10]. These studies, along with preclinical safety pharmacology assessments, supported the advancement of ALG-097558 into Phase 1 clinical trials[4].

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